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molecular formula C9H10N2O B3022800 5-Methoxy-4-methylbenzimidazole CAS No. 90868-11-4

5-Methoxy-4-methylbenzimidazole

Cat. No. B3022800
M. Wt: 162.19 g/mol
InChI Key: AATWEYWNIHXOFA-UHFFFAOYSA-N
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Patent
US05273975

Procedure details

A mixture of 4-methoxy-3-methyl-1,2-benzenediamine (2.8 g, 18.4 mmol) and formic acid (30 mL) was heated at 60° C. for 30 minutes. The formic acid was removed under pressure and the product was partitioned between chloroform and water containing sufficient sodium hydroxide to basify the solution. After evaporation of the solvent the crude product was chromatographed (methanol:chloroform) to give 2.55 g (84%) of 5-methoxy-4-methyl-1H-benzimidazole.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:11])=[C:5]([NH2:10])[C:6]([NH2:9])=[CH:7][CH:8]=1.[CH:12](O)=O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[NH:9][CH:12]=[N:10][C:5]=2[C:4]=1[CH3:11]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
COC=1C(=C(C(=CC1)N)N)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formic acid was removed under pressure
CUSTOM
Type
CUSTOM
Details
the product was partitioned between chloroform and water containing sufficient sodium hydroxide
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the crude product
CUSTOM
Type
CUSTOM
Details
was chromatographed (methanol:chloroform)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C2=C(NC=N2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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